![molecular formula C16H10BrNOS2 B4678289 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4678289.png)
5-(4-bromobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, the compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is its versatility. The compound has been shown to exhibit a range of biological activities, making it a valuable tool for investigating various diseases and biological processes. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-(4-bromobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Additionally, the compound's potential use as a diagnostic tool for various diseases could also be explored.
Scientific Research Applications
5-(4-bromobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNOS2/c17-12-8-6-11(7-9-12)10-14-15(19)18(16(20)21-14)13-4-2-1-3-5-13/h1-10H/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKBTOVVJDDQBO-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.